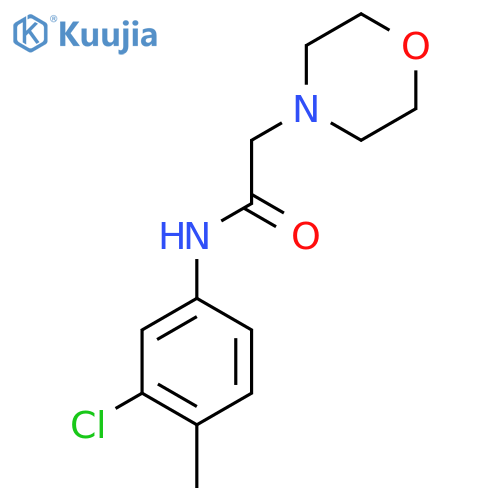

Cas no 306732-14-9 (N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide)

306732-14-9 structure

商品名:N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide

CAS番号:306732-14-9

MF:C13H17ClN2O2

メガワット:268.739282369614

MDL:MFCD00169421

CID:5014400

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide

- N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)acetamide

- MLS001166132

- N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylacetamide

- HMS2853D20

- SMR000550402

- ST007393

- Z46180120

- N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide

-

- MDL: MFCD00169421

- インチ: 1S/C13H17ClN2O2/c1-10-2-3-11(8-12(10)14)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)

- InChIKey: UMIUORVCULDPKY-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C)C=CC(=C1)NC(CN1CCOCC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 282

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 41.6

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB345580-100mg |

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide; . |

306732-14-9 | 100mg |

€283.50 | 2025-02-16 | ||

| abcr | AB345580-100 mg |

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide; . |

306732-14-9 | 100 mg |

€208.80 | 2023-07-19 | ||

| Ambeed | A952097-1g |

N-(3-Chloro-4-methylphenyl)-2-(morpholin-4-yl)acetamide |

306732-14-9 | 90% | 1g |

$350.0 | 2024-04-20 |

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

306732-14-9 (N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:306732-14-9)N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide

清らかである:99%

はかる:1g

価格 ($):315.0